molecular formula C8H3Cl2F3N2 B13112807 Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- CAS No. 4228-89-1

Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)-

Cat. No.: B13112807
CAS No.: 4228-89-1
M. Wt: 255.02 g/mol
InChI Key: QECRKWYIIQPMPA-UHFFFAOYSA-N
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Description

Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dichloro-2-(trifluoromethyl)-benzimidazole, one common method involves the reaction of o-phenylenediamine with trifluoroacetic acid and a chlorinating agent under controlled conditions . Another method includes the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of halogen and trifluoromethyl groups enhances its stability and reactivity compared to other benzimidazole derivatives .

Properties

CAS No.

4228-89-1

Molecular Formula

C8H3Cl2F3N2

Molecular Weight

255.02 g/mol

IUPAC Name

4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3Cl2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)

InChI Key

QECRKWYIIQPMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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